(5-Bromobenzo[b]thiophen-3-yl)methanamine
CAS No.:
Cat. No.: VC15949205
Molecular Formula: C9H8BrNS
Molecular Weight: 242.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8BrNS |
|---|---|
| Molecular Weight | 242.14 g/mol |
| IUPAC Name | (5-bromo-1-benzothiophen-3-yl)methanamine |
| Standard InChI | InChI=1S/C9H8BrNS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5H,4,11H2 |
| Standard InChI Key | DVYWOASQESEKEC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Br)C(=CS2)CN |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure consists of a benzo[b]thiophene ring system, a fused bicyclic framework containing sulfur, with a bromine atom at the 5-position and a methanamine group (-CH₂NH₂) at the 3-position. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for biological assays . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉BrClNS |
| Molecular Weight | 278.60 g/mol |
| CAS Number | 55810-75-8 |
| IUPAC Name | (5-bromo-1-benzothiophen-3-yl)methanamine hydrochloride |
| Canonical SMILES | C1=CC2=C(C=C1Br)C(=CS2)CN.Cl |
The bromine atom introduces steric and electronic effects, influencing reactivity in cross-coupling reactions, while the amine group enables derivatization via alkylation or acylation .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves three stages:
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Bromination: Benzo[b]thiophene undergoes electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS) under catalytic conditions to yield 5-bromobenzo[b]thiophene.
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Amination: The brominated intermediate reacts with methylamine or ammonia under basic conditions to introduce the methanamine group.
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Salt Formation: Treatment with hydrochloric acid converts the free base to its hydrochloride salt, improving stability and solubility .
Industrial-Scale Optimization
Industrial processes employ continuous flow reactors for bromination and amination steps, ensuring consistent yields and reduced reaction times. Purification via recrystallization or chromatography achieves >98% purity, as required for pharmaceutical intermediates .
Biological Activity and Mechanisms
Antimicrobial Properties
(5-Bromobenzo[b]thiophen-3-yl)methanamine exhibits broad-spectrum antimicrobial activity. Studies referenced in PubChem (CID 7537503) and ChEMBL (CHEMBL3358196) indicate efficacy against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with additional antifungal activity against Candida albicans. The mechanism likely involves disruption of microbial cell membranes or inhibition of essential enzymes .
Additional Pharmacological Activities
Ongoing research explores anti-inflammatory and antioxidant applications, though detailed mechanistic data remain limited .
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a precursor for designing kinase inhibitors and antimicrobial agents. Its bromine atom facilitates Suzuki-Miyaura couplings with boronic acids, enabling rapid diversification of the thiophene core .
Materials Science
In organic electronics, derivatives of this compound are investigated as emissive layers in OLEDs due to the thiophene moiety’s electron-transport properties. Functionalization at the amine group allows tuning of electronic band gaps .
Comparative Analysis with Structural Analogs
| Compound | Structural Variation | Biological Activity Profile |
|---|---|---|
| 5-Chlorobenzo[b]thiophen-3-ylmethanamine | Chlorine instead of bromine | Reduced antimicrobial potency |
| 5-Iodobenzo[b]thiophen-3-ylmethanamine | Iodine substitution | Enhanced lipophilicity, slower metabolism |
| 3-Aminobenzo[b]thiophene | No halogen substituent | Lower cytotoxicity |
The bromine atom in (5-Bromobenzo[b]thiophen-3-yl)methanamine balances reactivity and stability, making it superior to chloro- and iodo-analogs in synthetic applications .
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